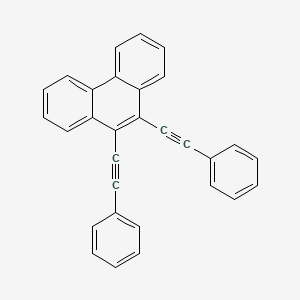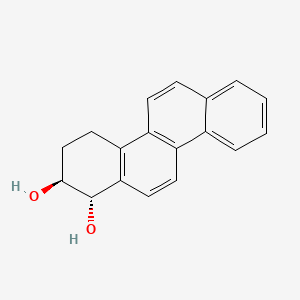
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, a four-ring aromatic hydrocarbon. The compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a tetrahydro structure, indicating partial hydrogenation of the aromatic rings. The (1S-trans) configuration specifies the stereochemistry of the molecule, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene in the presence of a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of chrysenequinone or other oxygenated derivatives.
Reduction: Formation of fully hydrogenated chrysene derivatives.
Substitution: Formation of nitro-chrysene or bromo-chrysene derivatives.
Aplicaciones Científicas De Investigación
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: A similar compound with a naphthalene core instead of chrysene.
1,2,3,4-Tetrahydro-1,4-naphthalenediol: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a chrysene core. This structure imparts distinct chemical and biological properties compared to other similar compounds. The tetrahydro structure also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Número CAS |
80433-89-2 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
(1S,2S)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m0/s1 |
Clave InChI |
UTGJYCFLZGWWRM-ROUUACIJSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O |
SMILES canónico |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


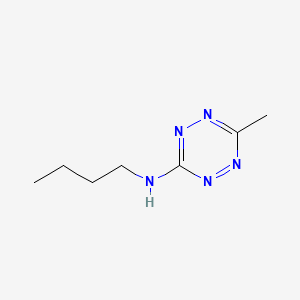
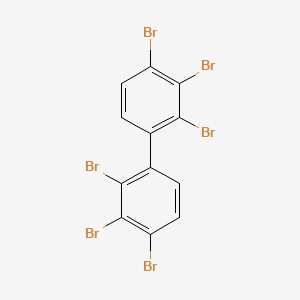
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
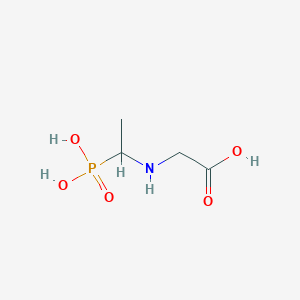
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
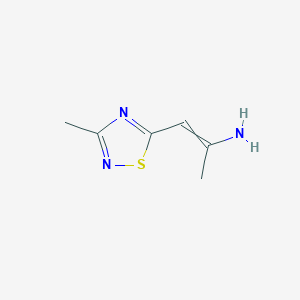
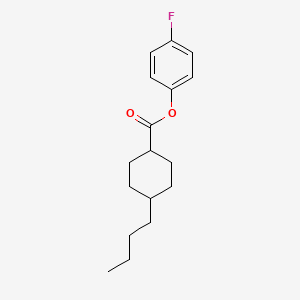

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
